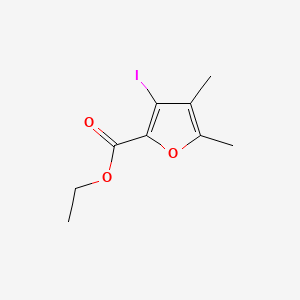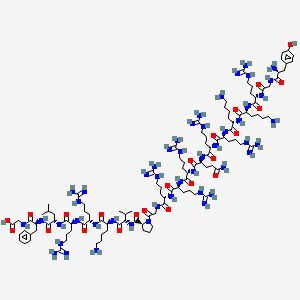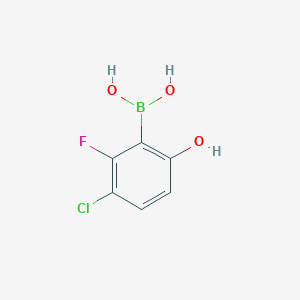
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-6-hydroxyphenylboronic ester with sodium hydroxide . Another method includes the reaction of 3-chloro-2-fluorobenzoic acid with triphenylborane . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis services . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) and methanol . Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C6H5BClFO3 |
|---|---|
Molekulargewicht |
190.37 g/mol |
IUPAC-Name |
(3-chloro-2-fluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H |
InChI-Schlüssel |
OEUDFHPJGUQHLK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)Cl)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


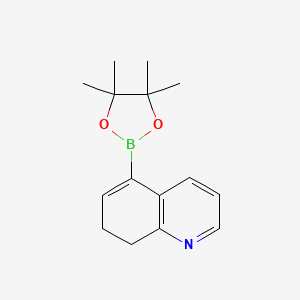

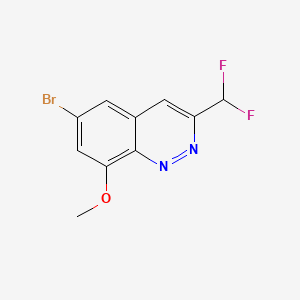

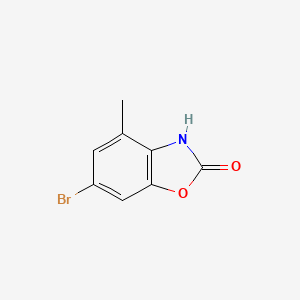
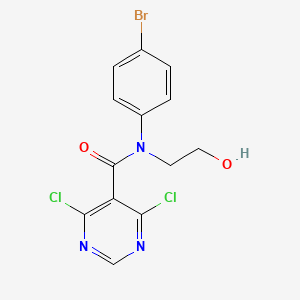
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)

